1-(Piperazin-1-yl)prop-2-en-1-one
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Overview
Description
1-(Piperazin-1-yl)prop-2-en-1-one is a chemical compound with the CAS number 45764-34-9 .
Molecular Structure Analysis
The InChI code for 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride is 1S/C7H12N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h2,8H,1,3-6H2;1H . This indicates that the molecule consists of a piperazine ring attached to a prop-2-en-1-one group.Physical And Chemical Properties Analysis
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride has a molecular weight of 176.65 . It is a white solid and should be stored at 0-8°C .Scientific Research Applications
Chemical Intermediate
“1-(Piperazin-1-yl)prop-2-en-1-one” serves as a useful intermediate in the synthesis of several novel organic compounds . These include amides, sulphonamides, azetidinones, and imidazolinones .
Antitumor Activity
Compounds derived from “1-(Piperazin-1-yl)prop-2-en-1-one” have been applied in antitumor therapeutic areas . This suggests potential use in the development of new cancer treatments.
Antifungal Activity
These derived compounds also show antifungal properties . This indicates their potential use in the treatment of fungal infections.
Antidepressant Activity
The compounds have been used in the area of antidepressant therapeutics . This suggests they could be used in the development of new drugs for treating depression.
Antiviral Activity
The compounds have shown antiviral properties . This indicates their potential use in the treatment of viral infections.
Material Science
A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .
Anticancer Activities
Chalcone compounds with a piperazine ring, such as “1-(Piperazin-1-yl)prop-2-en-1-one”, have shown anticancer activities . This suggests their potential use in the development of new cancer treatments.
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives, which can be synthesized using “1-(Piperazin-1-yl)prop-2-en-1-one”, have shown potential as anti-HIV-1 agents .
Safety and Hazards
The compound is classified under GHS07 and carries the signal word ‘Warning’. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
properties
IUPAC Name |
1-piperazin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-7(10)9-5-3-8-4-6-9/h2,8H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUAMUKZHFTJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)prop-2-en-1-one |
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